1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-14-21(16-8-6-7-9-17(16)25(14)2)32(27,28)11-10-23-22(26)24-15-12-18(29-3)20(31-5)19(13-15)30-4/h6-9,12-13H,10-11H2,1-5H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPMGFPVBTVPMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structural features, including a dimethyl indole moiety and a sulfonyl group, suggest significant potential for various biological activities. This article reviews the compound's biological activity based on recent research findings, highlighting its pharmacological potential.
- Molecular Formula : C20H23N3O3S
- Molecular Weight : Approximately 401.5 g/mol
- Structural Features : The compound includes a sulfonamide linkage and a methoxyphenyl substituent, which may enhance its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities:
Anticancer Activity
Studies have shown that derivatives of this compound can inhibit key enzymes involved in cancer pathways. For instance:
- ERK Inhibition : Similar compounds have demonstrated the ability to inhibit extracellular signal-regulated kinase (ERK), which is crucial for cell proliferation and survival. This suggests potential applications in cancer therapy.
Antifungal Activity
The compound's structure suggests possible antifungal properties:
- In Vitro Studies : Compounds with similar structural motifs have been tested against various fungal strains, showing promising results. For example, derivatives containing methoxy groups exhibited enhanced antifungal activity against Fusarium oxysporum with minimum inhibitory concentration (MIC) values significantly lower than standard antifungal agents .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the compound's structure appears to influence its biological activity:
- Methoxy Groups : The inclusion of methoxy groups in the phenyl ring has been linked to increased antifungal efficacy and may also enhance anticancer properties through improved binding affinity to biological targets .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | ERK inhibition | |
| Antifungal | MIC against Fusarium oxysporum | |
| Enzyme Inhibition | Targeting key cancer pathways |
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
- Study on Anticancer Properties :
- Antifungal Efficacy :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Comparative Insights
In contrast, the α,β-unsaturated ketone in the benzimidazole derivative () may confer electrophilic reactivity, increasing off-target interactions .
Substituent Effects on Bioactivity The 3,4,5-trimethoxyphenyl group is critical for tubulin polymerization inhibition in analogs like combretastatins. Its absence in the 4-methoxyphenyl analog (CAS 946350-98-7) likely reduces anticancer potency . The 1,2-dimethylindole sulfonyl group may enhance metabolic stability compared to non-sulfonylated indoles (e.g., 5t), as sulfonyl groups resist oxidative degradation .
Synthetic Feasibility Urea derivatives (target compound, 158) are synthesized via condensation reactions, whereas acrylamides (5t) require coupling agents like EDCI/HOBt. LCMS data indicate high purity (>95%) for both routes .
Therapeutic Potential EP2 antagonists (e.g., 5t) show promise in inflammation and cancer, suggesting the target compound’s urea scaffold could be repurposed for similar pathways . The 3,4,5-trimethoxyphenyl moiety in compound 158 has been linked to kinase inhibition, hinting at possible kinase-targeted activity for the target compound .
Research Findings and Data
Physicochemical Properties
- Solubility: The 3,4,5-trimethoxyphenyl group increases hydrophobicity, likely reducing aqueous solubility compared to 4-methoxyphenyl analogs. This may necessitate formulation enhancements (e.g., nanocarriers) .
- Stability : Sulfonyl groups improve resistance to CYP450-mediated metabolism, as seen in related indole sulfonamides .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this urea derivative?
Answer: The synthesis of urea derivatives typically involves coupling an isocyanate with an amine. For this compound, the indole sulfonyl ethyl group and trimethoxyphenyl urea moiety likely require sequential reactions:
- Step 1: Sulfonation of 1,2-dimethylindole at the 3-position using chlorosulfonic acid, followed by ethylation to form the sulfonylethyl intermediate .
- Step 2: Reaction of 3,4,5-trimethoxyaniline with phosgene or equivalent to generate the aryl isocyanate.
- Step 3: Coupling the sulfonylethyl amine with the aryl isocyanate in an inert solvent (e.g., dichloromethane) under basic conditions (triethylamine) to neutralize HCl .
Optimization via statistical experimental design (e.g., factorial design) can minimize side products by varying temperature, solvent polarity, and stoichiometry .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Answer:
- NMR : Use H and C NMR to confirm substitution patterns on the indole and trimethoxyphenyl groups. The sulfonyl group’s electron-withdrawing effect will deshield adjacent protons .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to rule out byproducts.
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal analysis can resolve bond angles and packing motifs, as demonstrated for analogous urea derivatives .
Advanced Research Questions
Q. How can computational methods predict this compound’s biological activity and guide SAR studies?
Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with targets like tubulin (common for trimethoxyphenyl derivatives) or kinases. Focus on hydrogen bonding between the urea moiety and active-site residues .
- QSAR Modeling : Train models using descriptors like logP, polar surface area (PSA), and electronic parameters (e.g., Hammett constants) to correlate structural features with antiproliferative activity observed in analogues .
- Reaction Path Simulation : Employ quantum chemical calculations (DFT) to explore reaction mechanisms and intermediates, reducing trial-and-error in synthesis .
Q. How should researchers resolve contradictions in biological data (e.g., divergent IC50 values across assays)?
Answer:
- Assay Validation : Ensure consistency in cell lines (e.g., MCF-7 vs. HeLa), incubation times, and solvent controls. For example, DMSO concentrations >0.1% may artifactually inhibit growth .
- Metabolic Stability Testing : Use liver microsome assays to assess if discrepancies arise from differential metabolic degradation.
- Statistical Analysis : Apply ANOVA or Bayesian inference to evaluate whether observed differences are statistically significant or due to experimental noise .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy groups) to enhance membrane permeability, with enzymatic cleavage restoring the active form .
- Co-crystallization : Screen for co-crystals with carboxylic acids (e.g., succinic acid) to improve aqueous solubility, leveraging X-ray crystallography for structural validation .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes to prolong circulation time, characterized via dynamic light scattering (DLS) and HPLC .
Q. How can heterogeneous catalysis improve the sustainability of its synthesis?
Answer:
- Catalyst Screening : Test immobilized catalysts (e.g., silica-supported palladium) for Suzuki-Miyaura coupling steps, reducing metal leaching and enabling reuse .
- Solvent-Free Conditions : Explore mechanochemical synthesis (ball milling) for coupling reactions, minimizing waste and energy consumption .
- Life Cycle Analysis (LCA) : Quantify E-factors and atom economy to benchmark green chemistry metrics against traditional routes .
Methodological Resources
- Experimental Design : Use Taguchi or Box-Behnken designs to optimize reaction variables with minimal experiments .
- Data Management : Implement ELN (Electronic Lab Notebook) systems with encryption to secure spectral data and experimental protocols .
- Crystallography : Reference CCDC databases for analogous structures to guide crystallization trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
